molecular formula C4H8O2 B1603371 (1,2-13C2)butanoic acid CAS No. 286367-72-4

(1,2-13C2)butanoic acid

Cat. No.: B1603371
CAS No.: 286367-72-4
M. Wt: 90.09 g/mol
InChI Key: FERIUCNNQQJTOY-CQDYUVAPSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

(1,2-13C2)butanoic acid can be synthesized through the oxidation of butyraldehyde, which is obtained from propylene by oxosynthesis . The synthetic route involves the incorporation of isotopically enriched carbon atoms at specific positions in the butyric acid molecule. The reaction conditions typically involve the use of oxidizing agents and controlled environments to ensure the incorporation of the 13C isotopes.

Industrial Production Methods

Industrial production of butyric acid-1,2-13C2 often involves fermentation processes using bacterial strains such as Clostridium. These bacteria can produce butyric acid through anaerobic fermentation, and the process can be optimized to incorporate isotopically enriched carbon sources . The fermentation process may include batch, fed-batch, or continuous fermentation combined with cell recycling or immobilization to enhance production efficiency .

Comparison with Similar Compounds

(1,2-13C2)butanoic acid can be compared with other isotopically labeled butyric acid derivatives:

Uniqueness

The uniqueness of butyric acid-1,2-13C2 lies in its specific isotopic labeling, which allows for precise tracking and analysis in scientific studies. This compound provides valuable insights into metabolic pathways, reaction mechanisms, and biological processes that are not easily achievable with non-labeled compounds.

Properties

IUPAC Name

(1,2-13C2)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O2/c1-2-3-4(5)6/h2-3H2,1H3,(H,5,6)/i3+1,4+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FERIUCNNQQJTOY-CQDYUVAPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[13CH2][13C](=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70584024
Record name (1,2-~13~C_2_)Butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70584024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

90.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

286367-72-4
Record name (1,2-~13~C_2_)Butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70584024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 286367-72-4
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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